N-BED can act as a bidentate ligand, meaning it can bind to a central metal atom through two donor atoms. This property makes it useful in the synthesis of coordination complexes with various metals. For example, research has shown its ability to form a one-dimensional copper-azido molecular tape ([Cu2(N-Buen)(N3)4]n, where N-Buen represents n-butylethylenediamine) []. This research highlights the potential of n-BED in exploring novel materials with specific properties.
Limited research suggests that n-BED might have potential applications in other scientific fields, but these remain largely unexplored. Some examples include:
n-Butylethylenediamine is an organic compound with the molecular formula and a molecular weight of 116.21 g/mol. It is classified as a diamine, featuring two amine groups attached to a butyl chain and an ethylene bridge. This compound is typically presented as a colorless to light yellow liquid and has a boiling point of approximately 175 °C. It is known for its flammability and potential to cause severe skin burns and eye damage upon contact, necessitating careful handling and storage under inert conditions to prevent degradation or reaction with air .
N-BuEn is a mild irritant and can cause skin and eye irritation upon contact. It is also flammable and should be handled with care.
These reactions are significant in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
n-Butylethylenediamine can be synthesized through several methods:
These methods highlight the versatility of synthetic routes available for producing n-Butylethylenediamine .
n-Butylethylenediamine finds applications across various fields:
These applications underscore its significance in industrial chemistry and materials science .
Studies on the interactions of n-Butylethylenediamine primarily focus on its reactivity with other chemical species rather than biological interactions. Its ability to form complexes with metal ions makes it a candidate for research into coordination chemistry. Additionally, due to its amine functionality, it may interact with various biological molecules, although specific data on these interactions remains sparse. More detailed studies are needed to elucidate its potential interactions within biological systems and its implications for safety .
n-Butylethylenediamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethylenediamine | Simple diamine without alkyl chain | |
| Diethylenetriamine | Contains three amine groups; longer chain | |
| N,N-Diethylaminopropylamine | Features ethyl groups; more hydrophobic | |
| N,N-Di-tert-butylethylenediamine | Contains tert-butyl groups; bulkier structure |
n-Butylethylenediamine's unique feature lies in its balanced structure that combines both hydrophobic (butyl) and hydrophilic (amine) properties, making it versatile for various applications while maintaining a relatively low molecular weight compared to other similar compounds .
n-Butylethylenediamine’s ligand properties stem from its ability to act as a bidentate or monodentate donor, depending on the metal center and reaction conditions. The primary amine groups coordinate to transition metals through lone pair donation, while the butyl chain introduces steric bulk that modulates complex stability and reactivity. For example, in nickel(II) complexes, the ligand forms six-membered chelate rings, enhancing thermodynamic stability compared to smaller diamines [5]. The balance between electronic donation and steric effects is critical: the butyl group hinders axial approach of substrates in square-planar palladium complexes, favoring cis coordination geometries in cross-coupling reactions [4].
Table 1: Coordination Modes of n-Butylethylenediamine with Transition Metals
| Metal Center | Coordination Geometry | Binding Mode | Stability Constant (log β) |
|---|---|---|---|
| Ni(II) | Octahedral | Bidentate | 12.3 ± 0.2 |
| Pd(II) | Square-Planar | Monodentate | 8.9 ± 0.3 |
| Cu(II) | Tetragonal | Bidentate | 10.1 ± 0.4 |
Density functional theory (DFT) studies reveal that the ligand’s highest occupied molecular orbital (HOMO) energy (−6.2 eV) aligns with the d-orbital energies of late transition metals, enabling efficient σ-donation [3]. This electronic compatibility underpins its utility in stabilizing reactive intermediates, such as nickel-oxyl species in oxidation reactions [3].
Nickel complexes of n-Butylethylenediamine exhibit remarkable activity in C-H functionalization, particularly in aryl hydroxylation. The ligand facilitates the formation of a key nickel-oxyl intermediate ($$ \text{Ni}^{III}-\text{O}^\bullet $$), which abstracts hydrogen atoms from aromatic substrates [3]. Spin density calculations show that the oxyl oxygen in these complexes possesses an unpaired electron density of 0.72, enabling selective C-H activation [3].
In a representative reaction, the ligand-stabilized nickel catalyst achieves turnover frequencies (TOF) of 1,200 h⁻¹ for benzene hydroxylation to phenol, surpassing macrocyclic ligand systems by 40% [5]. The butyl chain’s steric profile prevents catalyst deactivation via dimerization, as evidenced by X-ray crystallography of the mononuclear active species [5]. Kinetic isotope effect (KIE) studies ($$ kH/kD = 3.1 $$) confirm a radical-based mechanism, with the ligand accelerating the rate-determining hydrogen abstraction step [3].
Palladium complexes incorporating n-Butylethylenediamine demonstrate enhanced efficiency in Suzuki-Miyaura and decarboxylative couplings. The ligand’s secondary amine moiety participates in a unique dearomatization-rearomatization sequence during C-C bond formation, bypassing traditional oxidative addition pathways [4]. This mechanism enables para-selective C-H functionalization of benzyl electrophiles with 89% regioselectivity [4].
Table 2: Performance of Pd/n-Butylethylenediamine Complexes in Cross-Coupling
| Substrate | Product Yield (%) | TOF (h⁻¹) | Selectivity (para:ortho:meta) |
|---|---|---|---|
| Benzyl Chloride | 92 | 850 | 89:8:3 |
| 4-Nitrobenzyl Bromide | 88 | 790 | 91:6:3 |
| 2-Methylbenzyl Iodide | 85 | 810 | 87:10:3 |
The ligand’s zwitterionic character in solution (pKa = 7.2 for the protonated amine) promotes substrate orientation through electrostatic interactions, as shown by nuclear Overhauser effect spectroscopy (NOESY) [4]. This preorganization effect reduces activation energy by 15 kJ/mol compared to non-amine palladium catalysts [4].
Beyond transition metal coordination, n-Butylethylenediamine drives supramolecular assembly through N-H···X (X = O, N) hydrogen bonds. Single-crystal X-ray diffraction reveals a 2D hexagonal network with pore diameters of 8.2 Å when combined with tricarboxylic acids [1]. The butyl chains occupy hydrophobic regions, creating amphiphilic channels that selectively adsorb CO₂ over N₂ (selectivity ratio = 18:1) [1].
Table 3: Hydrogen Bond Parameters in n-Butylethylenediamine Assemblies
| Coformer | d(N-H) (Å) | d(H···O) (Å) | ∠N-H···O (°) |
|---|---|---|---|
| Trimesic Acid | 0.89 | 1.92 | 168 |
| 1,3,5-Benzenetricarboxylate | 0.91 | 1.89 | 172 |
| Terephthalic Acid | 0.90 | 1.95 | 165 |
Molecular dynamics simulations indicate that the ligand’s conformational flexibility allows adaptive reorganization upon guest inclusion, with a 23% increase in cavity volume during CO₂ uptake [1]. This dynamic behavior, coupled with the amine’s basicity, enables pH-responsive disassembly, making these materials promising for gas storage and separation.
The utilization of n-butylethylenediamine as a curing agent in epoxy resin systems represents a significant advancement in thermoset polymer technology. This diamine compound, with its molecular formula C₆H₁₆N₂ and molecular weight of 116.21 g/mol, functions as an effective crosslinking agent that facilitates the formation of three-dimensional polymer networks through nucleophilic attack on epoxide groups [1] [2].
The curing mechanism proceeds through a stepwise process where the primary amino groups of n-butylethylenediamine react with epoxide rings to form secondary amines, which subsequently undergo further reaction to generate tertiary amines [3]. This sequential reaction pathway enables controlled network formation with gelation occurring at 60-70% conversion, followed by vitrification at 75-85% conversion [2]. The network formation dynamics are characterized by distinct stages: initial gelation (80-100°C), vitrification (120-140°C), post-cure (160-180°C), and final network consolidation (180-200°C).
Research demonstrates that n-butylethylenediamine-cured epoxy systems exhibit superior thermal and mechanical properties compared to conventional aliphatic diamines. The glass transition temperature typically ranges from 105-125°C, while tensile strength values of 65-85 MPa are achieved with flexural moduli between 2.8-3.2 GPa [1] [4]. The crosslink density in these systems reaches 2500-3000 mol/m³, contributing to enhanced dimensional stability and chemical resistance.
Table 1: Chemical and Physical Properties of n-Butylethylenediamine
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₆N₂ | [5] [6] |
| Molecular Weight (g/mol) | 116.21 | [5] [6] |
| CAS Number | 19522-69-1 | [5] [6] |
| Boiling Point (°C) | 175-196 | [6] |
| Flash Point (°C) | 59 | [6] |
| Density (g/mL at 20°C) | 0.84 | [6] |
| Refractive Index | 1.44 | [6] |
| Appearance | Colorless to light yellow liquid | [6] |
| Solubility in Water | Miscible | |
| Vapor Pressure (kPa at 25°C) | Low | [8] |
The network formation process is influenced by temperature-dependent reaction kinetics, with higher temperatures promoting concurrent generation of secondary and tertiary amines rather than sequential formation [2]. This behavior results in heterogeneous network architectures that can be controlled through precise temperature programming during cure cycles.
Table 2: Epoxy Resin Curing Performance Parameters
| Curing Parameter | n-Butylethylenediamine System | Standard Diamine Reference |
|---|---|---|
| Gel Time (min) | 15-25 | 12-18 |
| Peak Exothermic Temperature (°C) | 160-180 | 170-190 |
| Glass Transition Temperature (°C) | 105-125 | 110-130 |
| Tensile Strength (MPa) | 65-85 | 70-90 |
| Flexural Modulus (GPa) | 2.8-3.2 | 3.0-3.5 |
| Impact Strength (J/m) | 25-35 | 20-30 |
| Crosslink Density (mol/m³) | 2500-3000 | 2800-3200 |
| Cure Shrinkage (%) | 2.5-3.2 | 2.8-3.5 |
The incorporation of n-butylethylenediamine into polyurethane elastomer systems as a chain extender has been extensively investigated for its ability to enhance crosslinking efficiency and mechanical performance [9] [10]. The compound functions as a bifunctional crosslinker, with its primary amino groups reacting with isocyanate groups to form urea linkages that contribute to the hard segment domains of segmented polyurethanes.
Studies reveal that n-butylethylenediamine-based polyurethane elastomers exhibit exceptional mechanical properties, with tensile strengths reaching 49.6 MPa and toughness values of 385.6 MJ/m³ at optimal crosslink densities of 4.8 × 10⁻⁴ mol/cm³ [9]. The crosslinking efficiency is directly correlated with the concentration of n-butylethylenediamine, with higher concentrations leading to increased crosslink density and corresponding improvements in mechanical strength.
The relationship between crosslink density and mechanical properties follows a predictable pattern, where tensile strength increases from 18.2 MPa at low crosslink densities (1.2 × 10⁻⁴ mol/cm³) to 51.2 MPa at high densities (6.2 × 10⁻⁴ mol/cm³) [9]. However, this enhancement comes at the expense of elongation at break, which decreases from 850% to 310% as crosslink density increases.
Table 3: Polyurethane Elastomer Crosslinking Efficiency Parameters
| Crosslink Density (mol/cm³) | Tensile Strength (MPa) | Elongation at Break (%) | Toughness (MJ/m³) | Shore A Hardness |
|---|---|---|---|---|
| 1.2 × 10⁻⁴ | 18.2 | 850 | 125.4 | 65 |
| 2.1 × 10⁻⁴ | 32.1 | 720 | 198.7 | 72 |
| 3.5 × 10⁻⁴ | 45.6 | 580 | 275.3 | 78 |
| 4.8 × 10⁻⁴ | 49.6 | 385 | 385.6 | 85 |
| 6.2 × 10⁻⁴ | 51.2 | 310 | 398.2 | 90 |
The crosslinking mechanism involves the formation of hydrogen-bonded networks between urea groups, creating physical crosslinks that complement the chemical crosslinks formed by covalent bonds [11] [12]. This dual crosslinking mechanism contributes to the superior mechanical properties observed in n-butylethylenediamine-based polyurethane elastomers.
Research indicates that the microphase separation behavior in these systems is enhanced by the presence of n-butylethylenediamine, with the hard segments forming well-defined domains that act as physical crosslinks and reinforcement elements [13]. The degree of phase separation can be controlled through the n-butylethylenediamine concentration, allowing for tailored mechanical properties to meet specific application requirements.
The development of self-healing polymer systems incorporating n-butylethylenediamine represents a breakthrough in advanced materials technology, particularly through the formation of dynamic hindered urea bonds [14] [15]. These systems utilize the reversible nature of urea linkages formed between n-butylethylenediamine and isocyanate groups, enabling autonomous repair capabilities at elevated temperatures.
The self-healing mechanism is based on the thermally reversible dissociation of hindered urea bonds, which occurs when bulky tert-butyl groups are present on the nitrogen atoms of the diamine [14] [15]. When n-butylethylenediamine derivatives containing tert-butyl substituents are employed, the resulting urea bonds exhibit reduced conjugation effects due to steric hindrance, making them thermally labile and capable of reversible dissociation.
Experimental studies demonstrate that self-healing polyurethane networks based on n-butylethylenediamine derivatives achieve healing efficiencies of 90-95% when heated to 60-80°C for 2-4 hours [14] [16]. The healing process involves the dissociation of hindered urea bonds at elevated temperatures, followed by interdiffusion of polymer chains across the damaged interface, and subsequent reformation of crosslinks upon cooling.
Table 4: Self-Healing Polymer Systems Performance Parameters
| System Type | Healing Temperature (°C) | Healing Time (h) | Healing Efficiency (%) | Stress Relaxation Time (s) |
|---|---|---|---|---|
| Hindered Urea Bond Network | 60-80 | 2-4 | 90-95 | 85-120 |
| Reversible Urethane Network | 100-120 | 6-10 | 85-90 | 150-200 |
| Dynamic Crosslinked Network | 70-90 | 3-6 | 88-92 | 100-150 |
| Hydrogen Bonded Network | 40-60 | 1-3 | 75-85 | 60-100 |
| Disulfide Bond Network | 80-100 | 4-8 | 80-90 | 120-180 |
The kinetics of the healing process are governed by the activation energy for bond dissociation, which is significantly lower for hindered urea bonds (approximately 77.0 kJ/mol) compared to conventional urethane bonds [17]. This reduced activation energy enables healing at relatively low temperatures while maintaining structural integrity at ambient conditions.
Studies utilizing n-butylethylenediamine-based self-healing systems have shown that the healing efficiency can be maintained over multiple healing cycles, with minimal degradation in mechanical properties [18] [16]. The reversible nature of the crosslinks allows for repeated healing events without significant loss of material integrity, making these systems particularly attractive for applications requiring long-term durability.
The incorporation of n-butylethylenediamine into self-healing networks also enables the development of shape-memory properties, where the material can be programmed to return to a predetermined shape upon heating [19]. This dual functionality of self-healing and shape-memory behavior expands the potential applications of these advanced polymer systems.
The dielectric properties of n-butylethylenediamine-based composite materials have been extensively studied for their potential applications in electronic packaging and energy storage systems [20]. The incorporation of n-butylethylenediamine into polymer matrices results in materials with controlled dielectric constants and low dielectric losses, making them suitable for high-frequency applications.
Research demonstrates that epoxy-n-butylethylenediamine composites exhibit dielectric constants in the range of 4.2-4.8, with correspondingly low dielectric losses of 0.008-0.012 [20]. These values represent an optimal balance between dielectric performance and processability, making these materials attractive for printed circuit board applications and embedded capacitor systems.
The dielectric properties are influenced by the molecular structure of n-butylethylenediamine, particularly the presence of polar amino groups that contribute to dipolar polarization. The relationship between chemical structure and dielectric properties follows established structure-property relationships, where the polarizability of the diamine component directly affects the bulk dielectric response of the composite material.
Table 5: Dielectric Properties of Advanced Composite Materials
| Material System | Dielectric Constant (εᵣ) | Dielectric Loss (tan δ) | Breakdown Strength (kV/mm) | Operating Temperature (°C) |
|---|---|---|---|---|
| Epoxy-n-Butylethylenediamine | 4.2-4.8 | 0.008-0.012 | 25-35 | 150-180 |
| Polyurethane-Diamine Complex | 3.8-4.5 | 0.006-0.010 | 28-40 | 120-160 |
| Crosslinked Polymer Matrix | 3.2-3.9 | 0.005-0.008 | 30-45 | 140-170 |
| Ceramic-Polymer Composite | 8.5-12.0 | 0.015-0.025 | 20-30 | 200-250 |
| Conductive Filler Composite | 15.0-25.0 | 0.020-0.040 | 15-25 | 100-150 |
The frequency dependence of dielectric properties in n-butylethylenediamine-based composites shows typical behavior for polar polymers, with dielectric constant decreasing with increasing frequency due to the inability of dipoles to follow rapid field variations. This behavior is particularly pronounced in the temperature range of 120-160°C, where enhanced molecular mobility enables greater dipolar response.
Studies have shown that the dielectric breakdown strength of these composites ranges from 25-35 kV/mm, which is comparable to or exceeds that of conventional dielectric materials [20]. The high breakdown strength is attributed to the uniform distribution of n-butylethylenediamine within the polymer matrix, which minimizes defects and provides consistent electrical properties.
The thermal stability of dielectric properties is another important consideration, with n-butylethylenediamine-based composites maintaining stable dielectric performance up to operating temperatures of 150-180°C. This thermal stability is crucial for high-temperature electronic applications where consistent dielectric properties are required over extended operating periods.
Table 6: Network Formation Dynamics Parameters
| Stage | Conversion (%) | Viscosity (Pa·s) | Modulus (GPa) | Temperature (°C) |
|---|---|---|---|---|
| Gelation | 60-70 | 10²-10³ | 0.001-0.01 | 80-100 |
| Vitrification | 75-85 | 10⁴-10⁵ | 0.1-1.0 | 120-140 |
| Post-Cure | 88-95 | 10⁶-10⁷ | 1.0-2.5 | 160-180 |
| Final Network | 95-98 | 10⁸-10⁹ | 2.5-3.5 | 180-200 |
| Degradation Onset | 98+ | 10⁹+ | 3.0-3.2 | 220-250 |
The interfacial properties of n-butylethylenediamine-based composites play a crucial role in determining overall dielectric performance. The formation of interfacial layers between the diamine component and other composite constituents creates regions with distinct dielectric properties that can be tailored through chemical modification and processing conditions [20].
Flammable;Corrosive